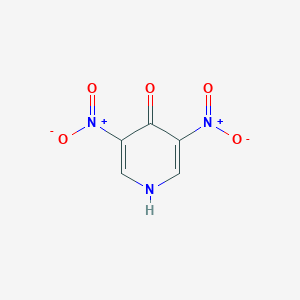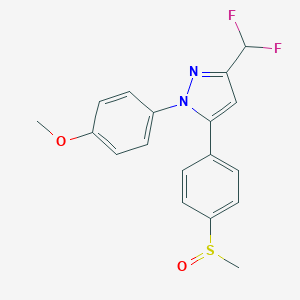
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole, also known as DFP-10825, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of a specific enzyme known as fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system. In
作用機序
The mechanism of action of 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole involves its ability to inhibit FAAH, an enzyme that breaks down endocannabinoids. By inhibiting FAAH, 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole can increase the levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce various physiological effects. The exact mechanism of how 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole interacts with FAAH is still being studied, but it is believed to bind to the active site of the enzyme and prevent it from breaking down endocannabinoids.
生化学的および生理学的効果
The biochemical and physiological effects of 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole have been extensively studied in preclinical studies. In animal models, 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole has been shown to increase the levels of endocannabinoids in the brain and peripheral tissues. This increase in endocannabinoids has been associated with a range of effects, including analgesia, anti-inflammatory effects, and anxiolytic effects. 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole has also been shown to have potential neuroprotective effects, which could make it a promising therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole for lab experiments is its high potency and selectivity as a FAAH inhibitor. This makes it a useful tool for studying the endocannabinoid system and its potential therapeutic applications. However, one limitation of 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole is its relatively short half-life in vivo, which can make it challenging to administer in animal studies. Additionally, its high potency as a FAAH inhibitor can also lead to off-target effects, which need to be carefully monitored.
将来の方向性
There are several future directions for research on 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole. One area of interest is its potential therapeutic applications for conditions such as chronic pain, anxiety, and depression. Clinical trials are needed to determine the safety and efficacy of 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole in humans. Another area of research is the development of more potent and selective FAAH inhibitors, which could lead to improved therapeutic outcomes. Finally, further studies are needed to fully understand the mechanism of action of 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole and its potential off-target effects.
科学的研究の応用
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole has been extensively studied for its potential therapeutic applications. As a FAAH inhibitor, it has been shown to increase the levels of endocannabinoids in the body, which can have a range of effects. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes, including pain sensation, mood regulation, and appetite. By inhibiting FAAH, 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole can increase the levels of endocannabinoids and potentially provide therapeutic benefits for conditions such as chronic pain, anxiety, and depression.
特性
CAS番号 |
151506-44-4 |
|---|---|
製品名 |
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole |
分子式 |
C18H16F2N2O2S |
分子量 |
362.4 g/mol |
IUPAC名 |
3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole |
InChI |
InChI=1S/C18H16F2N2O2S/c1-24-14-7-5-13(6-8-14)22-17(11-16(21-22)18(19)20)12-3-9-15(10-4-12)25(2)23/h3-11,18H,1-2H3 |
InChIキー |
JJAPPCJXQFKMJL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)F)C3=CC=C(C=C3)S(=O)C |
正規SMILES |
COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)F)C3=CC=C(C=C3)S(=O)C |
その他のCAS番号 |
151507-21-0 151507-22-1 151506-44-4 |
同義語 |
3(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole DIFPAS-pyrazole FR 140423 FR140423 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

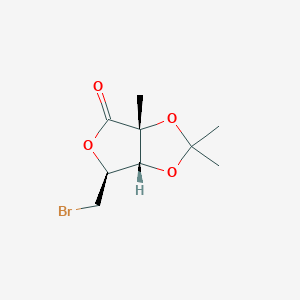
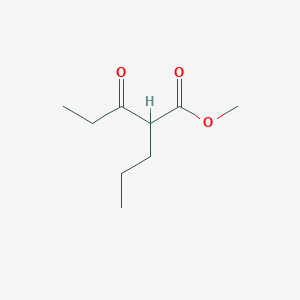
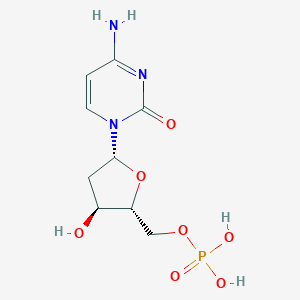
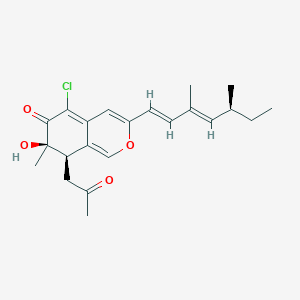
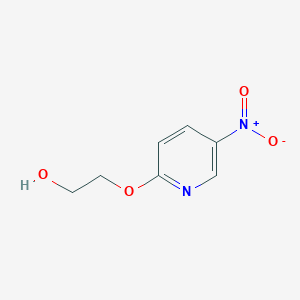
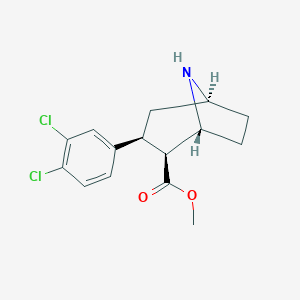
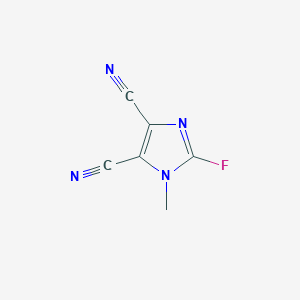
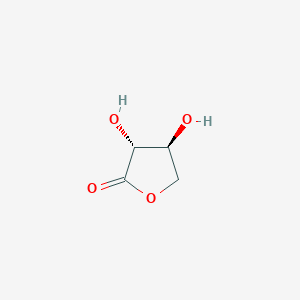
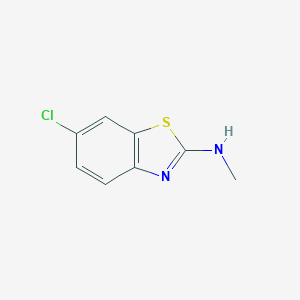
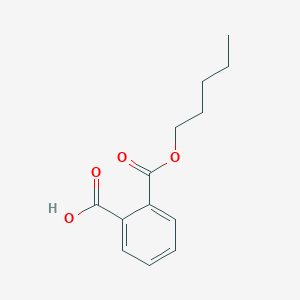
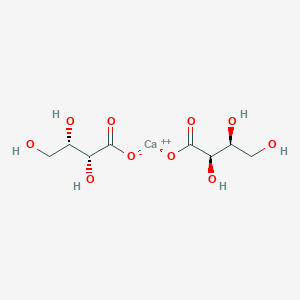
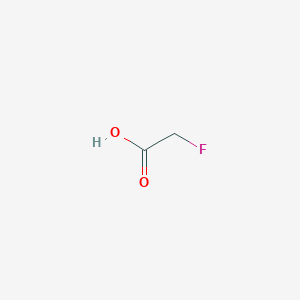
![2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide](/img/structure/B127963.png)
